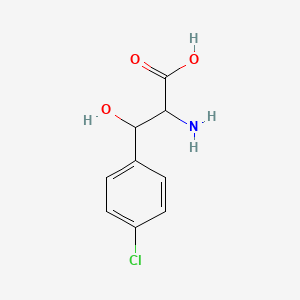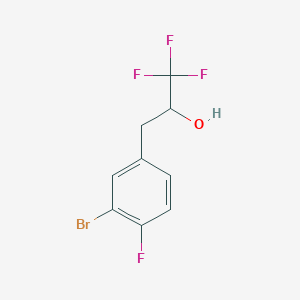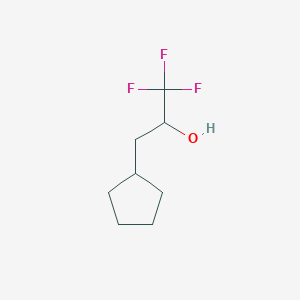
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanol moiety, making it a unique structure in the realm of fluorinated alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted using organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether
Major Products Formed:
Oxidation: 3-Cyclopentyl-1,1,1-trifluoropropan-2-one.
Reduction: 3-Cyclopentyl-1,1,1-trifluoropropane.
Substitution: 3-Cyclopentyl-1,1,1-trifluoropropyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-propanol: A simpler analog with similar reactivity but lacking the cyclopentyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of a cyclopentyl group, offering different reactivity and applications
Uniqueness: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. This combination enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .
Eigenschaften
Molekularformel |
C8H13F3O |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2 |
InChI-Schlüssel |
GCOOFJUSEUHJKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


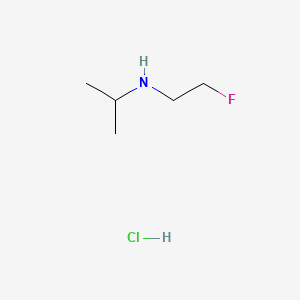
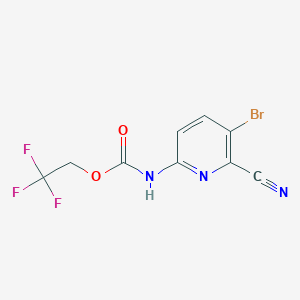
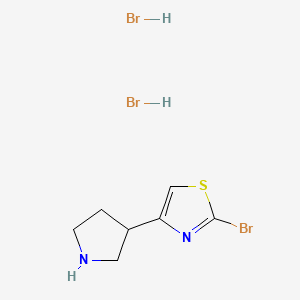

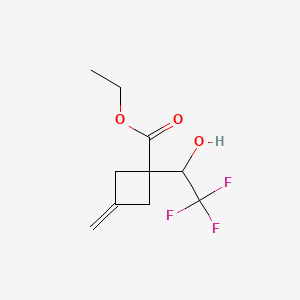
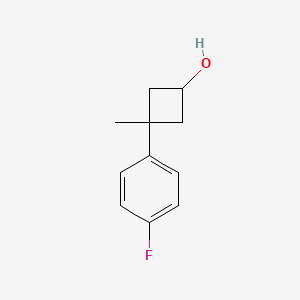
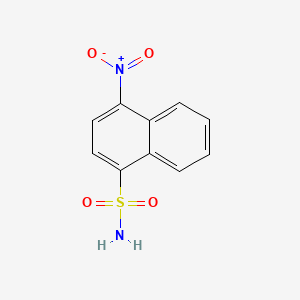
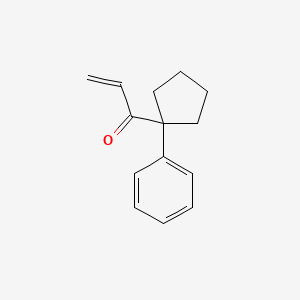
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
